N-(3,5-dichlorophenyl)-1-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
N~4~-(3,5-DICHLOROPHENYL)-1-METHYL-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a synthetic organic compound that belongs to the class of pyrazolopyridines This compound is characterized by its complex structure, which includes a pyrazolo[3,4-b]pyridine core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(3,5-DICHLOROPHENYL)-1-METHYL-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazolo[3,4-b]pyridine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the pyrazolo[3,4-b]pyridine core.
Substitution Reactions: The core structure is then subjected to substitution reactions to introduce the 3,5-dichlorophenyl, 1-methyl, and 6-phenyl groups.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N~4~-(3,5-DICHLOROPHENYL)-1-METHYL-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as sodium borohydride (NaBH~4~) and lithium aluminum hydride (LiAlH~4~) are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may result in the formation of reduced derivatives with altered functional groups.
Scientific Research Applications
N~4~-(3,5-DICHLOROPHENYL)-1-METHYL-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Biological Research: It is used in biological assays to study its effects on various biological pathways and targets.
Pharmacology: The compound is investigated for its pharmacokinetic and pharmacodynamic properties, including its absorption, distribution, metabolism, and excretion (ADME) profile.
Industrial Applications:
Mechanism of Action
The mechanism of action of N4-(3,5-DICHLOROPHENYL)-1-METHYL-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: It can inhibit or activate specific enzymes involved in biological pathways.
Receptor Interaction: The compound may bind to receptors on cell surfaces, modulating cellular signaling pathways.
Gene Expression: It can influence gene expression by interacting with transcription factors and other regulatory proteins.
Comparison with Similar Compounds
Similar Compounds
N-(3,5-Dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine: This compound shares the 3,5-dichlorophenyl group and has similar biological activities.
Pyrazole Derivatives: Compounds with a pyrazole core structure, such as hydrazine-coupled pyrazoles, exhibit similar pharmacological properties.
Uniqueness
N~4~-(3,5-DICHLOROPHENYL)-1-METHYL-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific substitution pattern and the presence of the pyrazolo[3,4-b]pyridine core. This unique structure contributes to its distinct pharmacological profile and potential therapeutic applications.
Properties
Molecular Formula |
C20H14Cl2N4O |
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Molecular Weight |
397.3 g/mol |
IUPAC Name |
N-(3,5-dichlorophenyl)-1-methyl-6-phenylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C20H14Cl2N4O/c1-26-19-17(11-23-26)16(10-18(25-19)12-5-3-2-4-6-12)20(27)24-15-8-13(21)7-14(22)9-15/h2-11H,1H3,(H,24,27) |
InChI Key |
XNDXONLYSPGMRP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=N1)C(=CC(=N2)C3=CC=CC=C3)C(=O)NC4=CC(=CC(=C4)Cl)Cl |
Origin of Product |
United States |
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